molecular formula C10H12N4OS B14526132 1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol CAS No. 62808-00-8

1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol

Cat. No.: B14526132
CAS No.: 62808-00-8
M. Wt: 236.30 g/mol
InChI Key: VSTYUOWGYJWOFF-UHFFFAOYSA-N
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Description

1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol is a chemical compound with a unique structure that includes a tetrazole ring, a phenyl group, and a sulfanyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate propanol derivative under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various esters or ethers .

Mechanism of Action

The mechanism of action of 1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets. For example, it has been found to inhibit cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme involved in the biosynthesis of sterols in fungi. This inhibition disrupts the production of essential sterols, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrazole ring, phenyl group, and sulfanyl linkage, which confer specific chemical and biological properties.

Properties

CAS No.

62808-00-8

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol

InChI

InChI=1S/C10H12N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3

InChI Key

VSTYUOWGYJWOFF-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NN=NN1C2=CC=CC=C2)O

Origin of Product

United States

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